2-Phenylpropionic acid

Catalog No.
S581442
CAS No.
7782-26-5
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpropionic acid

CAS Number

7782-26-5

Product Name

2-Phenylpropionic acid

IUPAC Name

2-phenylpropanoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)O

The exact mass of the compound (R)-(-)-2-Phenylpropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylpropionic acid (CAS 492-37-5) is a chiral aromatic carboxylic acid, representing the core structure of the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs). Beyond its direct biological activity, its primary procurement value lies in its role as a key synthetic intermediate and a foundational chiral building block. The presence of a stereocenter at the alpha-carbon allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in modern pharmaceutical and fine chemical manufacturing. Its well-defined chemical properties and reactivity make it a staple precursor for more complex molecules, including advanced NSAIDs like ibuprofen and naproxen.

Substituting 2-phenylpropionic acid with its achiral isomer, 3-phenylpropionic acid (CAS 7782-26-5), or its lower homolog, phenylacetic acid, is untenable for applications requiring stereochemical control. The defining feature of 2-phenylpropionic acid is the chiral center at the α-carbon, which is completely absent in these close analogs. This structural difference is fundamental; it is the basis for its use in asymmetric synthesis and the reason for the stereospecific biological activity of its derivatives. Shifting the phenyl group from the second to the third carbon position eliminates the stereocenter, fundamentally altering molecular geometry and biological interactions, such as cyclooxygenase (COX) enzyme inhibition, which is characteristic of the 2-arylpropionic acid class. Therefore, for any process involving chiral resolution or targeting stereospecific outcomes, these compounds are not functionally equivalent.

Enabling Technology for Asymmetric Synthesis: The Value of Chirality

The core procurement differentiator for 2-phenylpropionic acid is its chirality, a feature entirely absent in its isomer 3-phenylpropionic acid and homolog phenylacetic acid. This compound is a foundational substrate for producing single-enantiomer drugs, as its (S)-enantiomer is often the biologically active form. Enzymatic dynamic kinetic resolution (DKR) of precursors like 2-phenylpropanal can yield the corresponding (S)-alcohol with high enantiomeric excess (93.1% ee) and high titer (115 g/L), demonstrating the feasibility of large-scale enantiopure production routes starting from this structural motif. This inherent chirality is non-negotiable for synthesizing stereospecific drugs like (S)-Naproxen, where the (S)-enantiomer is reported to be 28 to 150 times more active than the (R)-form.

Evidence DimensionChirality & Suitability for Asymmetric Synthesis
Target Compound DataPossesses a key stereocenter at the α-carbon, enabling access to single enantiomers.
Comparator Or Baseline3-Phenylpropionic acid & Phenylacetic acid: Achiral, lacking a stereocenter, and thus unsuitable for direct enantioselective applications.
Quantified DifferenceQualitatively infinite; the presence versus total absence of a stereocenter.
ConditionsGeneral principles of stereochemistry and asymmetric synthesis.

For any synthesis targeting a single enantiomer drug or chiral material, only the chiral 2-phenylpropionic acid scaffold is a viable starting point over its achiral isomers.

Differential Acidity (pKa): Impact on Reaction Control and Formulation

The placement of the phenyl group directly on the α-carbon in 2-phenylpropionic acid results in a lower pKa compared to its isomer, 3-phenylpropionic acid. The predicted pKa for 2-phenylpropionic acid is approximately 4.34, whereas the experimental pKa for 3-phenylpropionic acid is 4.66. This difference, while seemingly small, is significant in process chemistry. The higher acidity of 2-phenylpropionic acid facilitates the formation of enolates for α-carbon functionalization reactions under milder conditions than would be required for its less acidic isomer. This property is critical for selecting bases and optimizing reaction conditions in multi-step syntheses, directly impacting process efficiency and cost.

Evidence DimensionAcidity (pKa)
Target Compound Data~4.34 (Predicted)
Comparator Or Baseline3-Phenylpropionic acid: 4.66 (Experimental)
Quantified Difference2-Phenylpropionic acid is approximately twice as acidic (ΔpKa ≈ 0.32).
ConditionsAqueous solution.

The higher acidity allows for more controlled and efficient deprotonation at the alpha-carbon, a key step in many synthetic routes, making it a more process-friendly precursor.

Steric Hindrance at the α-Position: A Tool for Stereoselective Control

The α-methyl group in 2-phenylpropionic acid provides significant steric hindrance around the carboxylic acid function, a feature absent in 3-phenylpropionic acid and phenylacetic acid. This steric bulk is not a liability but a critical feature for directing reactivity. In reactions like α-methylation of protected amino acids, existing steric hindrance from a fused ring can force an incoming electrophile to approach from the less hindered face, leading to high stereoselectivity with retention of configuration. This principle applies to 2-phenylpropionic acid derivatives, where the α-methyl group can influence the facial selectivity of reactions at the carbonyl or adjacent positions. This built-in steric director is a key reason for its selection in syntheses where predictable stereochemical outcomes are required, preventing the formation of undesired diastereomers and simplifying purification.

Evidence DimensionSteric Environment at α-Carbon
Target Compound DataTertiary α-carbon with a methyl group, creating significant steric hindrance.
Comparator Or Baseline3-Phenylpropionic acid: Secondary α-carbon with two hydrogens, offering minimal steric hindrance.
Quantified DifferenceQualitative difference between a sterically demanding tertiary center and an accessible secondary center.
ConditionsElectrophilic or nucleophilic attack at or near the α-carbon.

The inherent steric bulk can be exploited to achieve high diastereoselectivity in subsequent synthetic steps, reducing downstream purification costs and improving overall process yield.

Precursor for Enantiopure Profen-Class NSAIDs

As the foundational chiral structure of the profen family, 2-phenylpropionic acid is the logical starting point for synthesizing more complex, enantiomerically pure NSAIDs. Its structure allows for resolution and subsequent elaboration to produce drugs where the (S)-enantiomer carries the desired therapeutic activity, such as ibuprofen and ketoprofen.

Development of Chiral Auxiliaries and Ligands

The well-defined stereocenter and robust chemical nature of enantiopure 2-phenylpropionic acid make it an ideal scaffold for creating chiral auxiliaries or ligands for asymmetric catalysis. These derivatives can induce enantioselectivity in a wide range of chemical transformations, making the parent compound a valuable procurement item for catalysis research and development.

Synthesis Requiring Controlled α-Carbon Functionalization

In synthetic pathways that require selective alkylation or other modifications at the α-position of a phenyl-substituted carboxylic acid, 2-phenylpropionic acid is the superior choice over its 3-phenyl isomer. Its comparatively higher acidity (lower pKa) facilitates cleaner and more efficient enolate formation, providing better control over this critical bond-forming step.

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Heavy Atom Count

11

UNII

CH15E393A2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7782-26-5

Wikipedia

(R)-(-)-2-phenylpropionic acid

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzeneacetic acid, .alpha.-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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